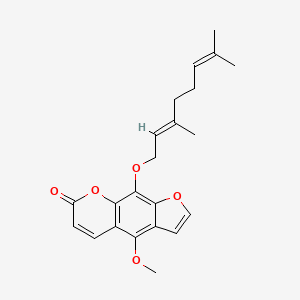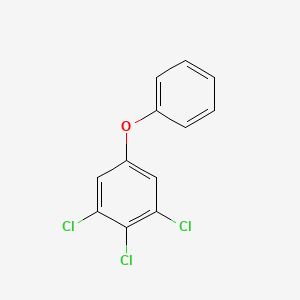
3,4,5-Trichlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers (PCDEs). These compounds are structurally similar to polychlorinated biphenyls (PCBs) and are known for their potential toxic effects. The molecular formula of this compound is C12H7Cl3O, and it is characterized by the presence of three chlorine atoms attached to the diphenyl ether structure .
Vorbereitungsmethoden
The synthesis of 3,4,5-Trichlorodiphenyl ether can be achieved through various methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method involves the hydrolysis, haloform reaction, and decarboxylation of difenoconazole isomers . These methods are efficient and can be applied to the synthesis of other drug intermediates.
Analyse Chemischer Reaktionen
3,4,5-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cleavage of the C–O bond in ethers using strong acids like HBr or HI results in the formation of alcohols and alkyl halides .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichlorodiphenyl ether has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: It is studied for its potential toxic effects on living organisms and its interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a model compound for studying the effects of PCDEs.
Industry: It is used in the production of dyes, perfumes, and other industrial products
Wirkmechanismus
The mechanism of action of 3,4,5-Trichlorodiphenyl ether involves its interaction with molecular targets and pathways in living organisms. It is known to bind to the aryl hydrocarbon receptor (AhR), which mediates its toxic effects. The binding of this compound to AhR leads to the activation of various signaling pathways, resulting in changes in gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trichlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,3,4-Trichlorodiphenyl ether
- 2,4,5-Trichlorodiphenyl ether
- 3,4-Dichlorodiphenyl ether
These compounds share similar structures and chemical properties but differ in the number and position of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical reactivity and biological effects .
Eigenschaften
CAS-Nummer |
63646-53-7 |
|---|---|
Molekularformel |
C12H7Cl3O |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
1,2,3-trichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
ZQCCHNBMSHOJAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




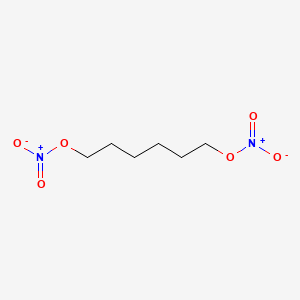
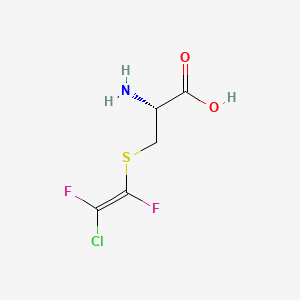
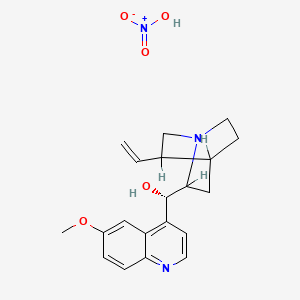
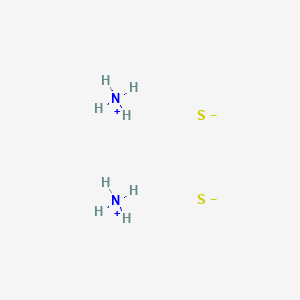
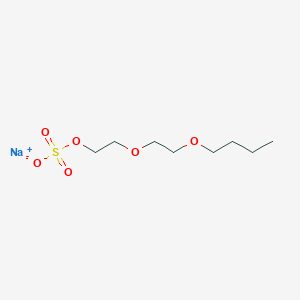
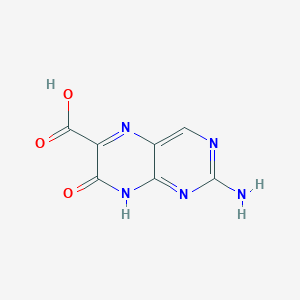

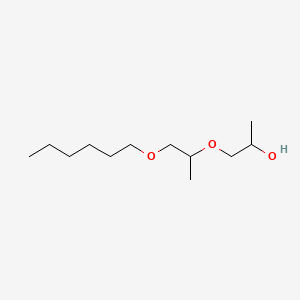
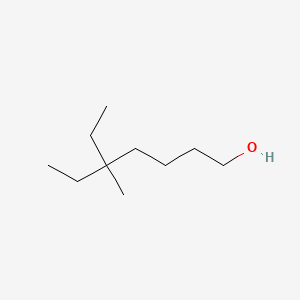

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
